1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

Vue d'ensemble

Description

Le pyrithione de zinc, également connu sous le nom de zinc pyrithione, est un complexe de coordination du zinc. Il est largement reconnu pour ses propriétés fongistatiques (inhibition de la division des cellules fongiques) et bactériostatiques (inhibition de la division des cellules bactériennes). Ce composé est couramment utilisé dans le traitement de la dermatite séborrhéique et des pellicules . Le pyrithione de zinc a été décrit pour la première fois dans les années 1930 et est depuis devenu un incontournable dans diverses applications médicales et industrielles .

Mécanisme D'action

Target of Action

The primary target of 1-Hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;Zinc is the zinc transporter proteins , specifically the SLC39A family of ZIP transporters . These transporters are essential for the import of zinc across biological membranes .

Mode of Action

The compound interacts with its targets by binding to the zinc ions, forming a complex. This complex is recognized by the zinc transporters, which then facilitate the import of zinc into the cell . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the zinc homeostasis pathway . Zinc is essential for numerous biochemical processes, including cell division . By facilitating the import of zinc into cells, the compound ensures that these processes can occur efficiently.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in facilitating zinc import. By ensuring adequate intracellular zinc levels, the compound supports numerous zinc-dependent processes, including cell division .

Applications De Recherche Scientifique

Pyrithione zinc has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying coordination chemistry and metal-ligand interactions.

Biology: Pyrithione zinc is studied for its antimicrobial properties and its effects on cellular processes.

Industry: Pyrithione zinc is used in paints, coatings, and other materials to prevent microbial growth and degradation

Analyse Biochimique

Biochemical Properties

1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc plays a significant role in biochemical reactions due to its ability to inhibit the growth of fungi and bacteria. It interacts with various enzymes and proteins, disrupting their normal function. For instance, it inhibits the enzyme metallo-β-lactamase, which is crucial for bacterial resistance to β-lactam antibiotics . This inhibition occurs through the binding of zinc pyrithione to the active site of the enzyme, preventing it from hydrolyzing the antibiotic.

Cellular Effects

1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc affects various types of cells and cellular processes. It influences cell function by disrupting cell membrane integrity, leading to cell lysis. Additionally, it impacts cell signaling pathways and gene expression, particularly in fungal and bacterial cells. The compound has been shown to inhibit the growth of Malassezia, a yeast responsible for dandruff, by interfering with its cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, such as metallo-β-lactamase, inhibiting their activity. This binding interaction prevents the enzyme from performing its normal function, leading to the inhibition of bacterial growth. Additionally, zinc pyrithione can induce oxidative stress in cells, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc change over time. The compound is relatively stable, but its antimicrobial activity can decrease due to degradation. Long-term studies have shown that zinc pyrithione can have lasting effects on cellular function, including sustained inhibition of microbial growth and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc vary with different dosages in animal models. At low doses, it effectively inhibits microbial growth without causing significant toxicity. At high doses, it can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations .

Metabolic Pathways

1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of metallo-β-lactamase, impacting the bacterial metabolism of β-lactam antibiotics. This inhibition leads to the accumulation of unmetabolized antibiotics, enhancing their efficacy .

Transport and Distribution

Within cells and tissues, 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its antimicrobial activity, as it needs to reach the target sites within microbial cells .

Subcellular Localization

The subcellular localization of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ensuring its antimicrobial efficacy .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du pyrithione de zinc implique généralement la chélation d'ions zinc avec des ligands pyrithione. Une méthode courante comprend l'oxydation de la 2-chloropyridine suivie d'une sulfhydrylation et d'une chélation avec des sels de zinc . Les étapes sont les suivantes:

Oxydation : La 2-chloropyridine est oxydée en utilisant du peroxyde d'hydrogène en présence d'un catalyseur pour former la 2-chloropyridine-N-oxyde.

Sulfhydrylation : La 2-chloropyridine-N-oxyde est ensuite réagie avec un réactif de sulfhydrylation pour former le sel de sodium de mercapto 2-chloropyridine oxyde d'azote.

Chélation : Finalement, le sel de sodium mercapto est chélaté avec un sel de zinc pour former le pyrithione de zinc.

Méthodes de Production Industrielle : La production industrielle du pyrithione de zinc implique souvent une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour l'efficacité et le rendement. Le processus comprend un contrôle précis des conditions de réaction telles que la température, le pH et les concentrations de réactifs afin de garantir une pureté et une constance élevées du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le pyrithione de zinc subit diverses réactions chimiques, notamment:

Oxydation : Le pyrithione de zinc peut être oxydé, conduisant à la formation de différents états d'oxydation du composé.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : Le pyrithione de zinc peut participer à des réactions de substitution où des ligands sont remplacés par d'autres groupes chimiques.

Réactifs et Conditions Courants:

Oxydation : Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de pyrithione sulfoxydes ou sulfones .

4. Applications de la Recherche Scientifique

Le pyrithione de zinc a un large éventail d'applications de recherche scientifique:

Chimie : Il est utilisé comme composé modèle pour étudier la chimie de coordination et les interactions métal-ligand.

Biologie : Le pyrithione de zinc est étudié pour ses propriétés antimicrobiennes et ses effets sur les processus cellulaires.

Industrie : Le pyrithione de zinc est utilisé dans les peintures, les revêtements et autres matériaux pour prévenir la croissance microbienne et la dégradation

5. Mécanisme d'Action

Le pyrithione de zinc exerce ses effets en perturbant les processus cellulaires des champignons et des bactéries. Il augmente les niveaux cellulaires de cuivre et endommage les clusters fer-soufre des protéines essentiels au métabolisme et à la croissance fongiques . Le pyrithione agit comme un ionophore, facilitant le transport des ions métalliques à travers les membranes cellulaires, conduisant à une toxicité cellulaire et à la mort des micro-organismes .

Composés Similaires:

Piroctone Olamine : Un autre agent antifongique utilisé dans les traitements antipelliculaires. .

Sulfure de Sélénium : Utilisé dans les shampooings antipelliculaires, il a un mécanisme d'action différent et est moins utilisé en raison de ses effets secondaires potentiels.

Unicité du Pyrithione de Zinc : Le pyrithione de zinc est unique en raison de sa double action en tant qu'agent fongistatique et bactériostatique. Sa capacité à chelater les ions métalliques et à perturber les processus cellulaires essentiels le rend très efficace contre un large éventail de micro-organismes .

Comparaison Avec Des Composés Similaires

Piroctone Olamine: Another antifungal agent used in dandruff treatments. .

Selenium Sulfide: Used in anti-dandruff shampoos, it has a different mechanism of action and is less commonly used due to potential side effects.

Uniqueness of Pyrithione Zinc: Pyrithione zinc is unique due to its dual action as both a fungistatic and bacteriostatic agent. Its ability to chelate metal ions and disrupt essential cellular processes makes it highly effective against a broad spectrum of microorganisms .

Propriétés

Numéro CAS |

13463-41-7 |

|---|---|

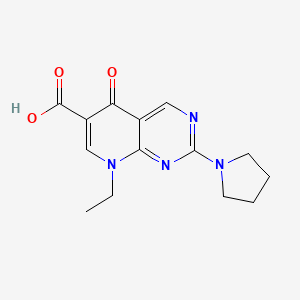

Formule moléculaire |

C10H8N2O2S2Zn |

Poids moléculaire |

317.7 g/mol |

Nom IUPAC |

zinc;1-oxidopyridin-1-ium-2-thiolate |

InChI |

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2 |

Clé InChI |

OTPSWLRZXRHDNX-UHFFFAOYSA-L |

SMILES |

C1C=CC=[N+](C1=S)O.C1=CC(=S)N(C=C1)O.[Zn] |

SMILES canonique |

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2] |

Apparence |

Solid powder |

Point d'ébullition |

100 (Zinc salt) |

Color/Form |

Off-white powder |

Densité |

1.782 at 25 °C Bulk density: 0.35; particle size: 80 to less than 20 u |

melting_point |

240 °C, decomposes |

Key on ui other cas no. |

13463-41-7 |

Description physique |

Zinc pyrithione is a fine beige granules. (NTP, 1992) |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

15922-78-8 (hydrochloride salt) |

Durée de conservation |

Stable at 100 °C for 120 h |

Solubilité |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-hydroxypyridine-2-thione 2-HPT cpd 2-mercaptopyridine-N-oxide 2-pyridinethiol 1-oxide 67Ga-MPO 68Ga-mercaptopyridine-N-oxide indium 111-2-mercaptopyridine-1-oxide N-hydroxypyridine-2-thione Omadine pyridine-2-thiol N-oxide pyrithione pyrithione barium (2:1) salt pyrithione calcium (2:1) salt pyrithione magnesium salt pyrithione potassium salt pyrithione sodium salt sodium pyridinethione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

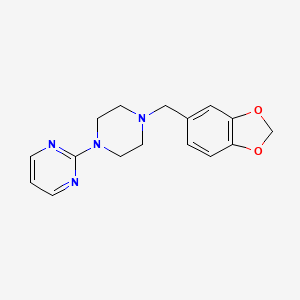

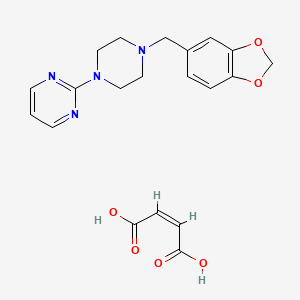

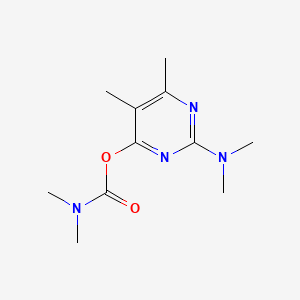

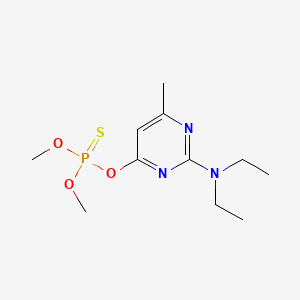

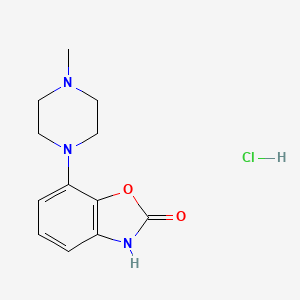

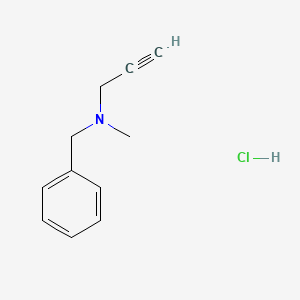

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.